molecular formula C11H11N5O2 B10931298 7-(Furan-3-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(Furan-3-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B10931298
M. Wt: 245.24 g/mol
InChI Key: UDMIBFUVWGTNHD-UHFFFAOYSA-N
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Description

7-(3-FURYL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a triazolopyrimidine core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-FURYL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps, starting with the construction of the furan ring followed by the formation of the triazolopyrimidine core. Common synthetic routes include:

  • Furan Synthesis: The furan ring can be synthesized through the cyclization of furfural derivatives under acidic conditions.

  • Triazolopyrimidine Core Formation: The core structure is often constructed using a multi-step reaction involving the condensation of appropriate precursors, such as amines and hydrazines, under controlled temperature and pressure conditions.

  • Carboxamide Group Introduction: The carboxamide group is introduced through the reaction of the intermediate compound with an amine source, typically using coupling agents like carbodiimides.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 7-(3-FURYL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions can occur at various positions on the triazolopyrimidine core, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Furan-2-carboxylic acid derivatives.

  • Reduction Products: Amine derivatives of the compound.

  • Substitution Products: Various substituted triazolopyrimidines.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 7-(3-FURYL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Furan derivatives: Compounds containing furan rings, such as furfural and furan-2-carboxylic acid.

  • Triazolopyrimidines: Other triazolopyrimidine derivatives with different substituents.

  • Carboxamide derivatives: Compounds with carboxamide groups in various chemical environments.

Uniqueness: 7-(3-FURYL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE stands out due to its unique combination of structural features, which contribute to its diverse applications and potential benefits in scientific research and industry.

Properties

Molecular Formula

C11H11N5O2

Molecular Weight

245.24 g/mol

IUPAC Name

7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C11H11N5O2/c1-6-8(10(12)17)9(7-2-3-18-4-7)16-11(15-6)13-5-14-16/h2-5,9H,1H3,(H2,12,17)(H,13,14,15)

InChI Key

UDMIBFUVWGTNHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=COC=C3)C(=O)N

Origin of Product

United States

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